N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide
CAS No.:
Cat. No.: VC11193796
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO4 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide |
| Standard InChI | InChI=1S/C20H19NO4/c1-23-16-9-10-19(24-2)18(12-16)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,21,22) |
| Standard InChI Key | FODDJXDIGICPEM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2,5-Dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide consists of three primary components:
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A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.
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A naphthalen-2-yloxy moiety linked via an ether bond to the acetamide’s carbonyl carbon.
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A central acetamide backbone mediating electronic interactions between the aromatic systems.
The IUPAC name, N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide, reflects this connectivity. The dimethoxy groups at positions 2 and 5 of the phenyl ring enhance solubility and modulate electron density, while the naphthalene system contributes hydrophobicity and π-stacking potential .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 337.4 g/mol | |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide | |
| InChIKey | FODDJXDIGICPEM-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Synthesis and Reaction Optimization
General Synthetic Strategies
The synthesis of N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide typically involves sequential etherification and amidation reactions. A representative pathway, adapted from methodologies in patent WO2003042166A2 , proceeds as follows:
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Ether Formation:
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Amidation:
Purification and Characterization
Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Analytical confirmation relies on:
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Nuclear Magnetic Resonance (NMR): NMR exhibits characteristic signals for methoxy groups (~δ 3.8 ppm), naphthalene protons (δ 7.2–8.3 ppm), and acetamide NH (δ 9.1 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 337.4 [M+H] .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound displays limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic naphthalene moiety. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Stability studies indicate decomposition above 200°C, with no significant photodegradation under ambient light.
Chromatographic Behavior
Gas chromatography (GC) data for related acetamides, such as N-(2,5-dimethoxyphenyl)acetamide, show retention indices (RI) of 1671 on ZB-1 MS columns under helium flow . While direct GC data for the title compound is unavailable, analogous behavior is anticipated due to structural similarities.
Future Directions and Research Gaps
Unresolved Questions
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Metabolic Fate: Cytochrome P450 isoform specificity remains uncharacterized.
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Target Identification: High-throughput screening is needed to identify protein targets.
Synthetic Innovations
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